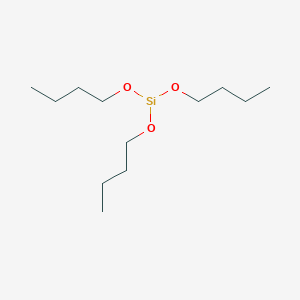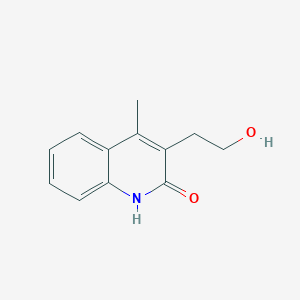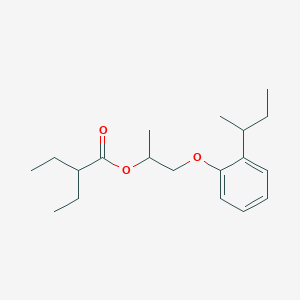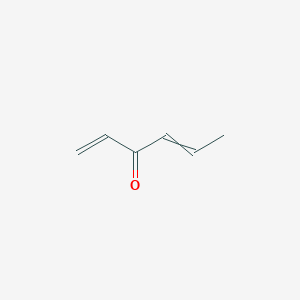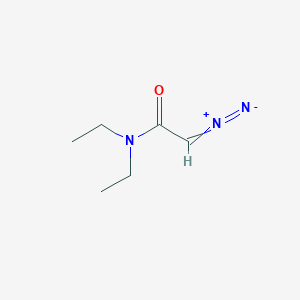
2-Diazonio-1-(diethylamino)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(diethylamino)ethen-1-olate is a chemical compound with the molecular formula C₆H₁₁N₃O It is known for its unique structure, which includes a diazonium group and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.
Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used in Sandmeyer reactions to replace the diazonium group with halides.
Coupling Reactions: Aromatic compounds like phenols or anilines are used as coupling partners in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Primary amines.
Scientific Research Applications
2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-Diazonio-1-(diethylamino)ethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1-(dibenzylamino)ethen-1-olate: Similar structure but with benzyl groups instead of ethyl groups.
2-Diazonio-1-(dimethylamino)ethen-1-olate: Contains methyl groups instead of ethyl groups.
2-Diazonio-1-(diethylamino)ethanol: Similar structure but with a hydroxyl group instead of an ethenolate group.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Properties
CAS No. |
6112-00-1 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-diazo-N,N-diethylacetamide |
InChI |
InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3 |
InChI Key |
YDDAGKSURVEMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



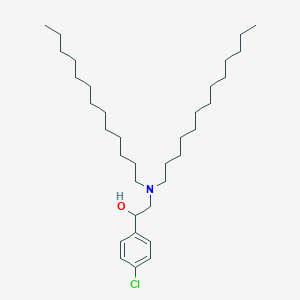
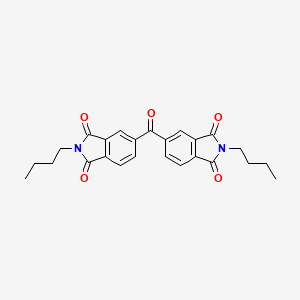
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
